An In-depth Technical Guide to 6-Chloronaphthalene-2-sulfonic acid (CAS No. 102878-14-8)
An In-depth Technical Guide to 6-Chloronaphthalene-2-sulfonic acid (CAS No. 102878-14-8)
This guide provides a comprehensive technical overview of 6-chloronaphthalene-2-sulfonic acid, a versatile aromatic compound with significant applications in the chemical and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and key applications, with a strong emphasis on the scientific principles underpinning its use.
Introduction
6-Chloronaphthalene-2-sulfonic acid, identified by the CAS number 102878-14-8, is a halogenated naphthalenesulfonic acid. Its molecular structure, featuring a naphthalene core substituted with both a chloro and a sulfonic acid group, imparts a unique combination of reactivity and solubility, making it a valuable intermediate in organic synthesis.[1] The strategic placement of the chloro and sulfonate moieties influences the compound's electronic properties and steric accessibility, which are critical determinants of its role in the synthesis of complex molecules such as dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] This guide aims to provide a detailed exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and applications.
Physicochemical Properties
The physical and chemical properties of 6-chloronaphthalene-2-sulfonic acid are pivotal to its handling, application, and reactivity. The presence of the highly polar sulfonic acid group confers significant water solubility, a crucial attribute for its use in many industrial processes, particularly in dye manufacturing.[3] Conversely, the chlorinated naphthalene backbone provides a degree of lipophilicity, allowing for solubility in certain organic solvents.[1]
Table 1: Physicochemical Properties of 6-Chloronaphthalene-2-sulfonic acid
| Property | Value | Source |
| CAS Number | 102878-14-8 | [1] |
| Molecular Formula | C₁₀H₇ClO₃S | [1] |
| Molecular Weight | 242.68 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in water; solubility in organic solvents is enhanced by the chloro group | [1][3] |
| pKa | Expected to be strongly acidic due to the sulfonic acid group | General knowledge |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of 6-Chloronaphthalene-2-sulfonic acid
The primary route for the synthesis of 6-chloronaphthalene-2-sulfonic acid is through the electrophilic aromatic sulfonation of 2-chloronaphthalene.[4] This reaction is a cornerstone of industrial organic chemistry, but controlling the regioselectivity to favor the desired 2,6-isomer is a significant challenge.
The chlorine atom is a deactivating yet ortho-, para-directing substituent in electrophilic aromatic substitution. However, steric hindrance at the positions adjacent to the chlorine (1 and 3) makes sulfonation on the same ring less favorable.[4] Therefore, the substitution predominantly occurs on the other ring, at the 5- and 6-positions.[4] The reaction conditions, particularly temperature and the nature of the sulfonating agent (e.g., concentrated sulfuric acid, oleum), play a crucial role in determining the isomeric distribution of the product. Higher temperatures generally favor the formation of the thermodynamically more stable β-sulfonic acids (like the 2,6-isomer) over the kinetically favored α-isomers.[5]
Caption: General workflow for the synthesis of 6-chloronaphthalene-2-sulfonic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and sulfonic acid groups.
¹³C NMR: The carbon NMR spectrum should exhibit ten signals corresponding to the carbon atoms of the naphthalene core. The carbons directly attached to the chlorine and sulfonic acid groups will show characteristic chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Data for 6-Chloronaphthalene-2-sulfonic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Salient Features |
| ¹H NMR | 7.5 - 8.5 | Complex multiplets in the aromatic region. |
| ¹³C NMR | 120 - 145 | Signals for carbons bearing the chloro and sulfonic acid groups will be distinct. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 6-chloronaphthalene-2-sulfonic acid is expected to display characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for 6-Chloronaphthalene-2-sulfonic acid
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (sulfonic acid) | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| S=O (sulfonic acid) | 1150 - 1250 and 1030 - 1080 | Asymmetric and symmetric stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for determining the molecular weight of 6-chloronaphthalene-2-sulfonic acid. The expected [M-H]⁻ ion would be observed at m/z 241.98.
Reactivity and Applications
The synthetic utility of 6-chloronaphthalene-2-sulfonic acid stems from the distinct reactivity of its two functional groups: the sulfonic acid group and the chloro group.
-
Sulfonic Acid Group (-SO₃H): This strongly acidic group is the primary site for derivatization. It can be readily converted into a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[3]
-
Chloro Group (-Cl): The chlorine atom on the naphthalene ring is less reactive than the sulfonic acid group but can participate in nucleophilic aromatic substitution reactions under specific conditions, such as the Ullmann condensation, which often requires a copper catalyst.[3]
Application in Azo Dye Synthesis
A primary application of 6-chloronaphthalene-2-sulfonic acid is as a coupling component in the synthesis of azo dyes.[6] The sulfonic acid group imparts water solubility to the final dye molecule, which is essential for its application in the textile industry.[3]
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol outlines a representative procedure for the synthesis of an azo dye using 6-chloronaphthalene-2-sulfonic acid as the coupling component.
Step 1: Diazotization of an Aromatic Amine
-
Dissolve a primary aromatic amine (e.g., aniline) in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C.
-
Continue stirring for 10-15 minutes to ensure complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve 6-chloronaphthalene-2-sulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5°C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye should form.
Step 3: Isolation and Purification
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the dye with cold water and then with a small amount of ethanol to remove unreacted starting materials.
-
Dry the purified azo dye in an oven at a suitable temperature.
Caption: Workflow for the synthesis of an azo dye using 6-chloronaphthalene-2-sulfonic acid.
Role in Pharmaceutical Synthesis
The chloro- and sulfonic acid-functionalized naphthalene scaffold present in 6-chloronaphthalene-2-sulfonic acid makes it a potential building block in pharmaceutical research and development.[7][8] The sulfonamide linkage, which can be readily formed from the corresponding sulfonyl chloride, is a critical functional group in numerous therapeutic agents. Furthermore, the chlorine atom can serve as a handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Safety and Handling
As with all aromatic sulfonic acids, 6-chloronaphthalene-2-sulfonic acid should be handled with appropriate safety precautions.[9] It is expected to be corrosive and can cause skin and eye irritation upon contact. Inhalation of dust or vapors may lead to respiratory irritation.[9]
Recommended Safety Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] In case of dust formation, use a NIOSH-approved respirator.[11]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Environmental Fate
Naphthalenesulfonic acids are generally water-soluble and can be mobile in aquatic environments.[12] While some sulfonated aromatic compounds are known to be resistant to biodegradation, certain bacterial communities have been shown to degrade aminonaphthalene-2-sulfonates.[13] The environmental impact of 6-chloronaphthalene-2-sulfonic acid should be considered, and releases into the environment should be minimized.[14]
Conclusion
6-Chloronaphthalene-2-sulfonic acid is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes and potential for use in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and industrial settings. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important compound.
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